methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
The primary targets of Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell proliferation, differentiation, and migration . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs inhibits this process, thereby disrupting the signaling pathways .
Biochemical Pathways
The compound affects the FGF-FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by the compound disrupts these pathways, particularly the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties, potentially enhancing its bioavailability .
Result of Action
In vitro studies have shown that the compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .
Biochemical Analysis
Biochemical Properties
Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been reported to have potent activities against FGFR1, 2, and 3 . FGFRs (Fibroblast Growth Factor Receptors) are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell proliferation, differentiation, and migration .
Cellular Effects
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with FGFRs . Upon binding to these receptors, it can inhibit their activity, thereby disrupting downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the bromination of a pyrrolo[2,3-b]pyridine precursor followed by esterification. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature. The resulting bromo compound is then subjected to esterification using methanol and a catalytic amount of acid, such as sulfuric acid, to yield the desired methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pyrrolo[2,3-b]pyridine core can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The compound can be reduced to modify the pyridine ring or the ester group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolo[2,3-b]pyridine derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules targeting various diseases, including cancer.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is explored for its potential use in the development of organic electronic materials and conductive polymers.
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: The carboxylic acid group can participate in different types of reactions compared to the ester group.
1H-pyrrolo[2,3-b]pyridine-2-carboxamide: The amide group introduces additional hydrogen bonding capabilities, potentially altering its biological activity.
Uniqueness
Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to the presence of both the bromine atom and the ester group, which provide distinct reactivity and binding properties. The bromine atom can be used for further functionalization through nucleophilic substitution, while the ester group can be hydrolyzed or modified to introduce additional functional groups.
Properties
IUPAC Name |
methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-5-2-3-7(10)12-8(5)11-6/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZDVASEENUADG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)N=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934399-90-2 |
Source
|
Record name | methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.